N2-叔丁氧羰基-N6-(生物素酰胺-6-N-己酰胺)赖氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

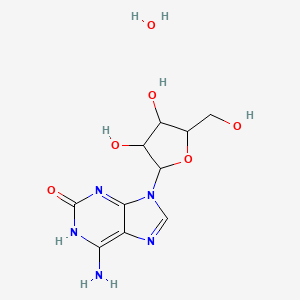

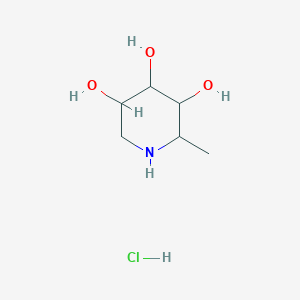

The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine and related compounds involves multi-step processes, including the acylation of the ε-amino group of lysine with biotin and caproic acid derivatives, followed by the protection of the amino group with a Boc group. This method allows for the targeted insertion of biotin into peptides, enhancing their utility in biochemical assays. For example, Davies and Al-Jamri (2002) synthesized Boc-protected lysine building blocks using diethylene triamine pentaacetic acid (DTPA), a method that could be adapted for the synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine by replacing DTPA with biotin and caproyl derivatives (Davies & Al-Jamri, 2002).

科学研究应用

生物医学应用中的聚合物

高度支化的聚合物,包括基于聚(氨基酸)(如赖氨酸)的聚合物,在生物医学应用中具有巨大潜力。这些聚合物由于具有生物相容性、生物可降解性和可代谢的能力,因此正在探索用于基因和药物的递送系统,以及抗病毒化合物。赖氨酸的结构多功能性允许形成支化结构,可用于各种生物医学工程应用中,例如非病毒基因递送载体和可吸入药物递送系统 (Thompson 和 Scholz,2021 年)。

L-赖氨酸的生产和发酵技术

L-赖氨酸作为一种必需氨基酸,其工业化生产一直是研究的重点,旨在通过菌株开发和发酵技术提高产量。L-赖氨酸被广泛应用于各个领域,特别是在食品和动物饲料中。发酵参数的优化以及基因工程和传统突变技术的进步,使得能够开发出能够产生高浓度 L-赖氨酸的菌株,突出了其在提高营养价值和食品质量方面的商业意义和应用 (Félix 等人,2019 年)。

化学和微生物合成的聚(氨基酸)

化学和微生物合成的聚(谷氨酸)和聚(赖氨酸)表现出显着的特性,如水溶性、生物降解性、可食用性和无毒性,使其适用于各种生物医学材料、药物递送载体和生物粘合剂。它们的应用遍及医疗保健领域,展示了基于氨基酸的聚合物在医学科学和工程中的广泛用途 (Shih、Van 和 Shen,2004 年)。

作用机制

未来方向

属性

IUPAC Name |

(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJWUKCJHUOTJU-MXBUBSDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676258 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine | |

CAS RN |

102910-26-9 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)